(R)-(-)-1-(1-Naphthyl)ethyl isothiocyanate

Chiral HPLC Pharmaceutical Analysis Antiarrhythmic Drugs

(R)-(-)-1-(1-Naphthyl)ethyl isothiocyanate (CAS 138617-82-0) is a homochiral isothiocyanate (NCS) reagent belonging to the class of naphthalene-based chiral derivatizing agents (CDAs). It carries a naphthyl chromophore that enables robust UV detection when used for pre-column derivatization of primary and secondary amines.

Molecular Formula C13H11NS
Molecular Weight 213.3 g/mol
CAS No. 138617-82-0
Cat. No. B163259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(-)-1-(1-Naphthyl)ethyl isothiocyanate
CAS138617-82-0
Molecular FormulaC13H11NS
Molecular Weight213.3 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC2=CC=CC=C21)N=C=S
InChIInChI=1S/C13H11NS/c1-10(14-9-15)12-8-4-6-11-5-2-3-7-13(11)12/h2-8,10H,1H3/t10-/m1/s1
InChIKeyPGJWLIIUEIYCSF-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-(-)-1-(1-Naphthyl)ethyl isothiocyanate (CAS 138617-82-0) — Chiral Isothiocyanate Derivatizing Agent Procurement Guide


(R)-(-)-1-(1-Naphthyl)ethyl isothiocyanate (CAS 138617-82-0) is a homochiral isothiocyanate (NCS) reagent belonging to the class of naphthalene-based chiral derivatizing agents (CDAs). It carries a naphthyl chromophore that enables robust UV detection when used for pre-column derivatization of primary and secondary amines [1]. Unlike achiral isothiocyanates (e.g., 1-naphthyl isothiocyanate, CAS 551-06-4), this compound introduces a stereogenic center adjacent to the reactive NCS group, enabling diastereomer formation for chiral resolution by HPLC or NMR [2].

(R)-(-)-1-(1-Naphthyl)ethyl isothiocyanate vs. Generic Achiral Isothiocyanates: Why Substitution Fails in Chiral Analysis Workflows


Procurement substitution with achiral isothiocyanates (e.g., 1-naphthyl isothiocyanate, CAS 551-06-4; phenyl isothiocyanate) or the incorrect enantiomer (S)-(+)-1-(1-naphthyl)ethyl isothiocyanate (CAS 131074-55-0) fundamentally alters analytical outcomes. Achiral isothiocyanates cannot generate diastereomeric derivatives from chiral amine analytes, rendering enantiomeric separation impossible on non-chiral stationary phases [1]. Substituting with the (S)-enantiomer reverses the elution order of diastereomers and may alter resolution factors (Rs) for specific analyte classes, as demonstrated in head-to-head comparisons where (R)-configured reagents achieved baseline separation (Rs ≥ 1.5) where (S)-reagents did not for mexiletine [2]. The following evidence documents quantifiable differentiation critical for method validation and regulatory compliance.

(R)-(-)-1-(1-Naphthyl)ethyl isothiocyanate (R-NEIT): Quantitative Performance Differentiation Against Comparator Reagents


Enantioresolution of Mexiletine: (R)-1-(2-Naphthyl)ethyl Isothiocyanate Achieves Rs ≥ 1.5 Where (S)-1-(1-Naphthyl)ethyl Isothiocyanate Fails

In a comparative reversed-phase HPLC study of four homochiral derivatizing agents (HDAs) for the resolution of the chiral antiarrhythmic drug mexiletine, (R)-1-(2-naphthyl)ethyl isothiocyanate (RBEIT, the 2-naphthyl positional analog of the target compound) achieved baseline separation with resolution factor R = 1.5. By contrast, (S)-1-(1-naphthyl)ethyl isothiocyanate (SNEIT, the (S)-enantiomer of the 1-naphthyl isomer) failed to achieve adequate separation for mexiletine enantiomers under identical reversed-phase conditions [1]. This demonstrates that both stereochemical configuration (R vs. S) and naphthyl substitution position (1- vs. 2-) critically determine separation success on a per-analyte basis.

Chiral HPLC Pharmaceutical Analysis Antiarrhythmic Drugs

Enantioresolution of Propafenone: (S)-1-(1-Naphthyl)ethyl Isothiocyanate Achieves Rs ≥ 1.5 While Other Homochiral Isothiocyanates Fail

In the same 1990 comparative study of four homochiral derivatizing agents for chiral antiarrhythmic drug resolution, propafenone enantiomers were successfully resolved to baseline (R = 1.5) using (S)-1-(1-naphthyl)ethyl isothiocyanate (SNEIT). Notably, (R)-1-(2-naphthyl)ethyl isothiocyanate (RBEIT) and (R)-α-methylbenzyl isothiocyanate (RAMBI) both failed to achieve baseline separation for propafenone, with only TAGIT (a sugar-based isothiocyanate) and SNEIT succeeding [1]. This confirms that the 1-naphthyl substitution pattern confers analyte-specific resolution advantages over the 2-naphthyl positional analog for certain drug classes.

Chiral HPLC Pharmaceutical Analysis Antiarrhythmic Drugs

Aqueous Stability for NMR Chiral Purity Determination: (R)-1-(1-Naphthyl)ethyl Isothiocyanate Enables Direct Aqueous-Phase Derivatization

(R)-[1-(1-Naphthyl)ethyl] isothiocyanate and (S)-1-phenylethyl isothiocyanate were demonstrated to be easily formed and stable in aqueous conditions, enabling their use as chirality recognizing reagents for determining enantiomeric purity of chiral amines by NMR without requiring anhydrous conditions or specialized handling [1]. This contrasts with many traditional chiral derivatizing agents (e.g., Mosher's acid chlorides, certain isocyanates) that hydrolyze rapidly in water, requiring strictly anhydrous reaction conditions and immediate workup.

NMR Spectroscopy Chiral Purity Analysis Pharmaceutical Quality Control

Synthesis Yield Benchmark: 97% Yield via CS₂ Route from (R)-1-(1-Naphthyl)ethylamine

When in-house synthesis is required, (R)-(-)-1-(1-naphthyl)ethyl isothiocyanate can be prepared from commercially available (R)-1-(1-naphthyl)ethylamine via reaction with carbon disulfide, achieving a reported yield of approximately 97% . This high-yielding, thiophosgene-free route avoids the handling of toxic thiophosgene (which is restricted under Chemical Weapons Convention schedules in many jurisdictions), providing a safer synthetic alternative for laboratories that synthesize the reagent internally rather than procuring the finished compound.

Chiral Reagent Synthesis Process Chemistry In-House Preparation

(R)-(-)-1-(1-Naphthyl)ethyl isothiocyanate: Evidence-Based Procurement Scenarios for Chiral Analysis


Scenario 1: HPLC Enantioseparation Method Development for Chiral Amine Pharmaceuticals

For laboratories developing reversed-phase HPLC methods for chiral amine pharmaceuticals (e.g., mexiletine, tocainide, propafenone), the naphthylethyl isothiocyanate scaffold provides validated performance. The 1-naphthyl substitution pattern demonstrated baseline resolution (Rs ≥ 1.5) for propafenone where the 2-naphthyl analog (RBEIT) failed; conversely, the (R)-configured 2-naphthyl analog achieved baseline resolution for mexiletine where the (S)-configured 1-naphthyl analog failed [1]. Method developers screening CDA candidates should procure both 1-naphthyl and 2-naphthyl isomers in the appropriate enantiomeric form for their target analyte, as resolution success is both substitution-position and configuration dependent.

Scenario 2: NMR-Based Enantiomeric Purity Determination Requiring Aqueous-Phase Compatibility

For NMR spectroscopists determining enantiomeric purity of chiral amines in aqueous or mixed aqueous-organic media, (R)-1-(1-naphthyl)ethyl isothiocyanate offers distinct workflow advantages. Its demonstrated stability under aqueous derivatization conditions eliminates the need for strictly anhydrous solvents and glovebox techniques required by water-sensitive CDAs (e.g., Mosher's acid chlorides) [1]. This reduces method complexity and improves reproducibility in routine pharmaceutical quality control and academic chiral analysis laboratories.

Scenario 3: Internal Reagent Synthesis Programs Requiring Thiophosgene-Free Routes

For research institutions or CROs that synthesize chiral derivatizing agents in-house rather than purchasing finished reagent, the 97%-yield CS₂ route from (R)-1-(1-naphthyl)ethylamine provides a high-efficiency, thiophosgene-free synthetic alternative [1]. This avoids procurement and handling restrictions associated with thiophosgene (Schedule 3 Chemical Weapons Convention listed precursor in many jurisdictions), reducing regulatory compliance overhead while maintaining high synthetic yield.

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